5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include simple heating and solventless reactions to adhere to green chemistry principles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the isoindoline-1,3-dione scaffold .
Scientific Research Applications
5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly against blood cancer cell lines.
Medicine: Investigated for its ability to induce apoptosis and necrosis in cancer cells.
Mechanism of Action
The mechanism of action of 5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key proteins involved in cell cycle regulation . The compound’s ability to pass through cell membranes due to its hydrophobic nature enhances its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its anticancer and anti-inflammatory properties.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Exhibits strong inhibitory effects on cancer cell viability.
Uniqueness
5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific structure, which allows it to interact uniquely with molecular targets. Its nitro group and pyridin-2-ylamino moiety contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOXZDVXUCYFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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